molecular formula C23H26N2O3 B12053549 N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide

N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B12053549
M. Wt: 378.5 g/mol
InChI Key: LDBMGKLADWARHJ-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes a quinoline core, a carboxamide group, and a dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis. The carboxamide group is then introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction. The dimethylphenyl group can be added through a Friedel-Crafts alkylation reaction using 2,6-dimethylphenyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: A local anesthetic with a similar quinoline core structure.

    Bupivacaine: Another local anesthetic with structural similarities.

    Tocainide: An antiarrhythmic agent with a related chemical structure.

Uniqueness

N-(2,6-DIMETHYLPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide

InChI

InChI=1S/C23H26N2O3/c1-4-5-8-14-25-18-13-7-6-12-17(18)21(26)19(23(25)28)22(27)24-20-15(2)10-9-11-16(20)3/h6-7,9-13,26H,4-5,8,14H2,1-3H3,(H,24,27)

InChI Key

LDBMGKLADWARHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC=C3C)C)O

Origin of Product

United States

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